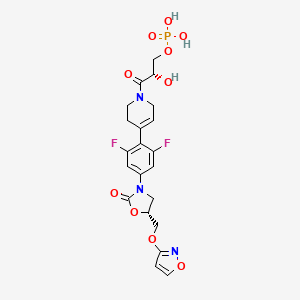
Posizolid phosphate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Posizolid phosphate (ester) is a derivative of the oxazolidinone class of antibiotics. Oxazolidinones are known for their unique mechanism of action, which involves inhibiting bacterial protein synthesis. Posizolid phosphate (ester) is particularly notable for its effectiveness against multidrug-resistant Gram-positive bacteria, making it a valuable asset in the fight against antibiotic-resistant infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Posizolid phosphate (ester) typically involves the esterification of Posizolid with phosphoric acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. The reaction is usually conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of Posizolid phosphate (ester) involves large-scale esterification reactions. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Posizolid phosphate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of Posizolid phosphate (ester) with altered functional groups, enhancing its pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Posizolid phosphate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and phosphorylation reactions.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Posizolid phosphate (ester) is investigated for its potential to treat infections caused by multidrug-resistant bacteria.
Industry: It is used in the formulation of antimicrobial coatings and materials.
Wirkmechanismus
Posizolid phosphate (ester) exerts its effects by selectively inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This inhibition occurs at an early stage of protein synthesis, making it effective against bacteria that have developed resistance to other antibiotics .
Vergleich Mit ähnlichen Verbindungen
- Linezolid
- Tedizolid phosphate
- Sutezolid
- Radezolid
Comparison: Posizolid phosphate (ester) is unique due to its enhanced activity against a broader spectrum of multidrug-resistant bacteria compared to other oxazolidinones. Its phosphate ester form improves its solubility and bioavailability, making it more effective in clinical settings .
Eigenschaften
| AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. | |
CAS-Nummer |
252260-06-3 |
Molekularformel |
C21H22F2N3O10P |
Molekulargewicht |
545.4 g/mol |
IUPAC-Name |
[(2S)-3-[4-[2,6-difluoro-4-[(5R)-5-(1,2-oxazol-3-yloxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H22F2N3O10P/c22-15-7-13(26-9-14(36-21(26)29)10-33-18-3-6-34-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(28)17(27)11-35-37(30,31)32/h1,3,6-8,14,17,27H,2,4-5,9-11H2,(H2,30,31,32)/t14-,17+/m1/s1 |
InChI-Schlüssel |
VZZBHEVJWKSWBN-PBHICJAKSA-N |
Isomerische SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](COP(=O)(O)O)O |
Kanonische SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B10764015.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide](/img/structure/B10764024.png)
![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)

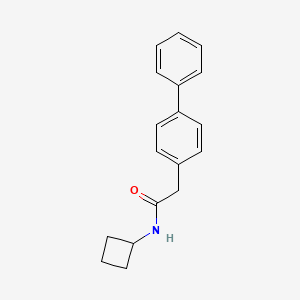
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
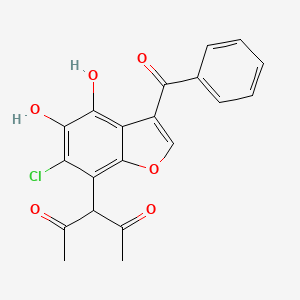
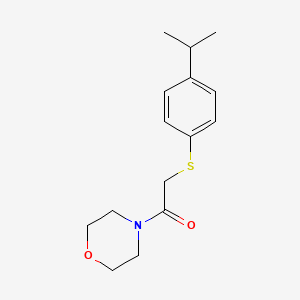
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)
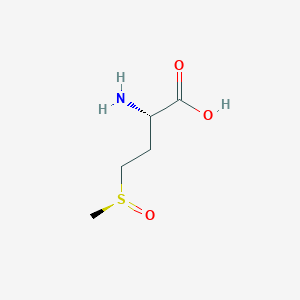
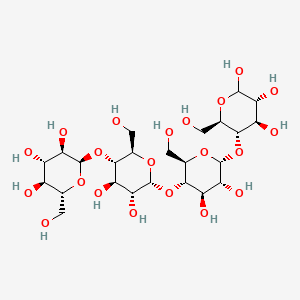
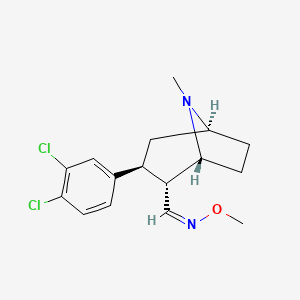
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)
